![molecular formula C9H21ClOSi B14358138 1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol CAS No. 91391-51-4](/img/structure/B14358138.png)
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol is an organosilicon compound that features a silicon atom bonded to a chloromethyl group, two methyl groups, and a hexanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol can be synthesized through several methods. One common approach involves the reaction of hexan-3-ol with chloromethyl(dimethyl)silane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group in the hexanol moiety can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the silicon center, to form silane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or pyridinium chlorochromate are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted silanes depending on the nucleophile used.
Oxidation: Products include hexan-3-one or hexanal.
Reduction: Products include silane derivatives with reduced silicon centers.
Applications De Recherche Scientifique
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of silicon-containing compounds.
Materials Science: The compound is used in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Pharmaceuticals: It is explored for its potential use in drug delivery systems and as a building block for bioactive molecules.
Catalysis: The compound is investigated for its role as a ligand or catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Mécanisme D'action
The mechanism of action of 1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the hydroxyl group can participate in oxidation and reduction reactions. The silicon center can also engage in coordination chemistry, forming complexes with transition metals and other species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Chloromethyl)(dimethyl)silyl]pentan-3-ol: Similar structure but with a pentanol moiety instead of hexanol.
1-[(Chloromethyl)(dimethyl)silyl]butan-3-ol: Similar structure but with a butanol moiety instead of hexanol.
1-[(Chloromethyl)(dimethyl)silyl]propan-3-ol: Similar structure but with a propanol moiety instead of hexanol.
Uniqueness
1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The hexanol moiety provides additional flexibility and potential for functionalization compared to shorter-chain analogs.
Propriétés
Numéro CAS |
91391-51-4 |
|---|---|
Formule moléculaire |
C9H21ClOSi |
Poids moléculaire |
208.80 g/mol |
Nom IUPAC |
1-[chloromethyl(dimethyl)silyl]hexan-3-ol |
InChI |
InChI=1S/C9H21ClOSi/c1-4-5-9(11)6-7-12(2,3)8-10/h9,11H,4-8H2,1-3H3 |
Clé InChI |
CAVDELRVTSRILW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC[Si](C)(C)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


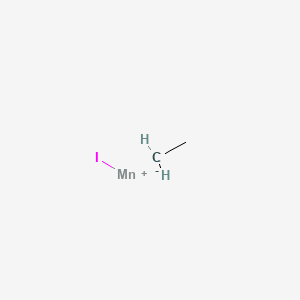
![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
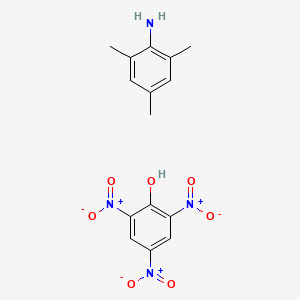
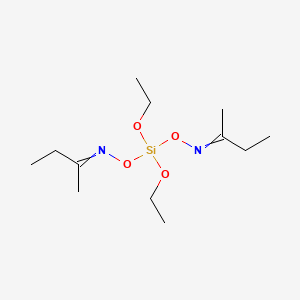
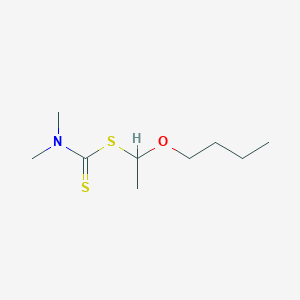
![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)
![2-Methyl-4-phenylpyrrolo[1,2-a]quinoxalin-1(5h)-one](/img/structure/B14358095.png)

![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)

![3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14358128.png)
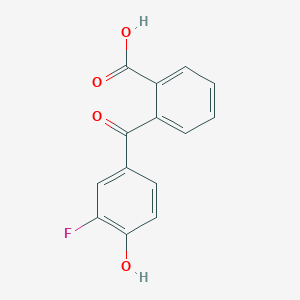
![1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14358142.png)
